molecular formula C13H10ClN3S2 B12513558 5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B12513558
M. Wt: 307.8 g/mol
InChI Key: VXHQAURINRGAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-chloroaniline with an appropriate aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile include other thiazole derivatives, such as:

Properties

Molecular Formula

C13H10ClN3S2

Molecular Weight

307.8 g/mol

IUPAC Name

5-[2-(4-chloroanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C13H10ClN3S2/c1-18-13-11(8-15)12(19-17-13)6-7-16-10-4-2-9(14)3-5-10/h2-7,16H,1H3

InChI Key

VXHQAURINRGAPD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=C1C#N)C=CNC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.